
MFCD18323661
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD18323661 is a chemical compound with unique properties that have garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18323661 involves specific reaction conditions and reagents. One common method includes a one-step synthesis process that ensures seamless contact between the reactants, facilitating efficient electron transfer across the interface . This method often involves the use of non-precious metal cocatalysts to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve advanced techniques such as vacuum filtration, spin coating, and spray coating to ensure high purity and yield . These methods are optimized to maintain the structural integrity and reactivity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD18323661 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in different fields.
Common Reagents and Conditions
The compound reacts with a range of reagents under specific conditions. For instance, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions might require reducing agents like hydrogen or metal hydrides .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of specific oxides, while reduction might yield different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
MFCD18323661 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique reactivity.
Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the production of advanced materials and as a component in manufacturing processes .
Wirkmechanismus
The mechanism of action of MFCD18323661 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its desired effects . The exact pathways and molecular targets can vary depending on the application and the specific conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to MFCD18323661 include those with comparable chemical structures and reactivity. Examples include other catalysts and reagents used in similar applications .
Uniqueness
What sets this compound apart from similar compounds is its unique ability to facilitate efficient electron transfer and its versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-3-2-8(13)6-10(12)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMPUDIHRCTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692671 |
Source


|
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-21-0 |
Source


|
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

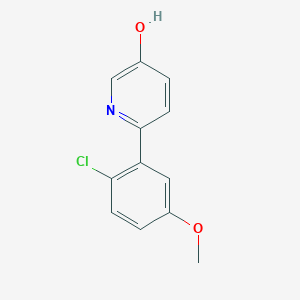
![4-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6415107.png)
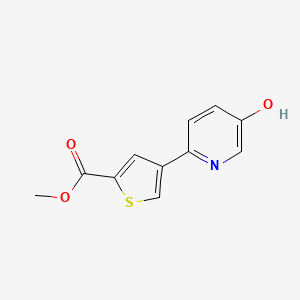

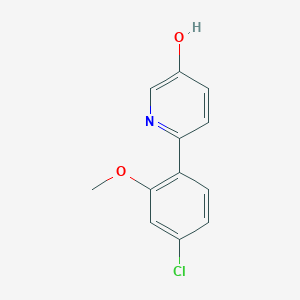
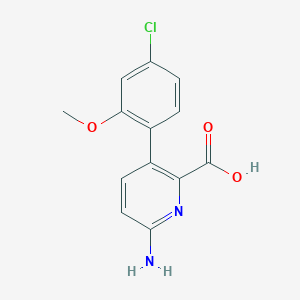
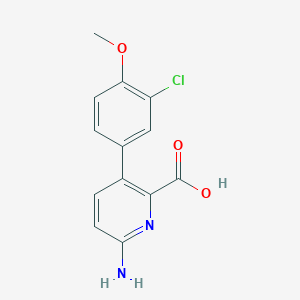
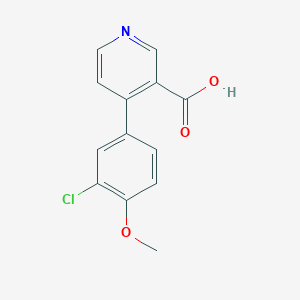
![6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6415168.png)




